Tylosin B

Vue d'ensemble

Description

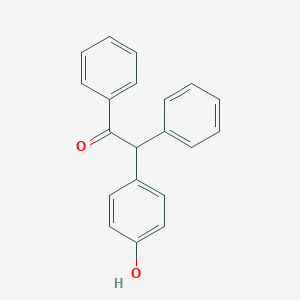

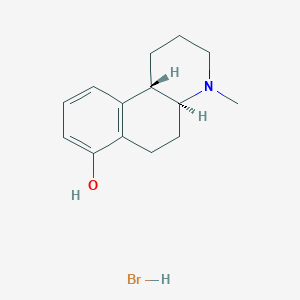

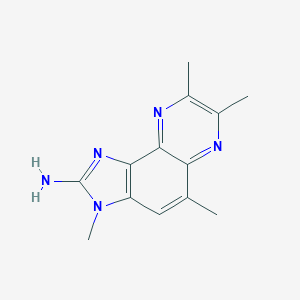

Tylosin B is a macrolide antibiotic that is part of a larger class of antibiotics known for their use in veterinary medicine, particularly for livestock. It is one of the components of the multi-component antibiotic tylosin, which contains a sixteen-membered lactone ring structure . Tylosin B, along with other macrolides, is structurally similar to antibiotics prescribed for humans, which raises concerns about environmental buildup and antimicrobial resistance .

Synthesis Analysis

The synthesis of tylosin-related macrolides has been explored through modifications at the aldehyde function. These modifications have been shown to enhance oral efficacy against bacterial infections in laboratory animals. A variety of chemical transformations, including the Mitsunobu reaction, have been utilized to prepare a broad spectrum of aldehyde-modified macrolide derivatives . Additionally, the total synthesis of tylonolide, the aglycone of tylosin, has been achieved from D-glucose, demonstrating the potential for synthesizing complex macrolide structures from simple sugar molecules .

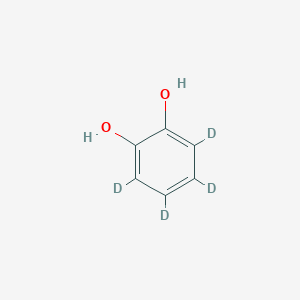

Molecular Structure Analysis

The molecular structure of tylosin B is characterized by a macrolide core with a large lactone ring. The environmental photochemistry of tylosin has been studied, revealing that photoisomerization occurs at the distal alkene of the ketodiene functionality, which is a part of the molecular structure of tylosin . This photoisomerization is reversible and leads to the formation of a less-active isomer of tylosin.

Chemical Reactions Analysis

Tylosin B undergoes various chemical reactions in the environment. One such reaction is sorption to diatomaceous earth, which has been described by both Langmuir and Freundlich isotherm models. The sorption process is predominantly physisorption, with charge-charge interactions playing a significant role at neutral pH . Additionally, tylosin can undergo photoisomerization under simulated sunlight, which is a reversible process, followed by photolysis over a longer time scale .

Physical and Chemical Properties Analysis

The physical and chemical properties of tylosin B have been assessed through various studies. For instance, the sorption capacity of tylosin to diatomaceous earth and the effects of pH and ionic strength on this process have been quantified . The spectroscopic properties of tylosin have also been analyzed, showing that its absorbance in the mid-UV region is due to electronic transitions in the conjugated region of the molecule, which can be influenced by solvent polarity . Furthermore, the effects of tylosin on aquatic plants in microcosm studies have been evaluated, indicating that tylosin does not elicit significant toxicity to certain macrophytes at environmentally relevant concentrations .

Applications De Recherche Scientifique

Ecotoxicological Impact

Tylosin B, as part of the larger Tylosin antibiotic family, has been studied for its potential ecotoxicological effects. For instance, Brain et al. (2005) conducted a study assessing the phytotoxic effects of Tylosin on macrophytes like Myriophyllum spicatum and Lemna gibba. The study concluded that Tylosin elicited no significant toxicity to these species and posed little ecological risk (Brain et al., 2005).

Antibiotic Resistance

Research has also explored the relationship between Tylosin use and antibiotic resistance. For example, Jackson et al. (2004) investigated the effect of Tylosin on erythromycin-resistant enterococci in swine, finding a diverse and heterogeneous population of resistant enterococci on farms where Tylosin was used (Jackson et al., 2004).

Environmental Fate and Degradation

The environmental fate and degradation of Tylosin, including its variants like Tylosin B, have been subjects of several studies. Hu and Coats (2008) identified two photoreaction products of Tylosin in water and compared different methods for Tylosin detection, highlighting the complexity of Tylosin's environmental fate (Hu & Coats, 2008). Additionally, Hu and Coats (2007) studied the aerobic degradation of Tylosin in water and soil, finding that it degraded with varying half-lives under different conditions (Hu & Coats, 2007).

Impact on Gut Microbiota

Kim et al. (2016) examined the effects of Tylosin as a feed additive on swine gut microbiota. They found no significant difference in weight gain between control and Tylosin-treated pigs but noted changes in the relative abundance of certain microbial phyla (Kim et al., 2016).

Soil and Water Contamination

Studies like those conducted by Hoang and Soupir (2010) have investigated the occurrence and transport of Tylosin-resistant enterococci in agricultural fields receiving swine waste applications, indicating concerns over soil and water contamination (Hoang & Soupir, 2010).

Thermal Degradation and Stability

Research into the thermal degradation and stability of Tylosin, such as the work by von Eyken and Bayen (2020), has provided insights into how Tylosin degrades under different conditions, impacting its detection and quantification in various environments (von Eyken & Bayen, 2020).

Sorption Characteristics

Stromer, Woodbury, and Williams (2018) explored Tylosin's sorption to diatomaceous earth, providing valuable information on how Tylosin interacts with natural materials in the environment (Stromer et al., 2018).

Safety And Hazards

Tylosin B should be handled with care to avoid exposure. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . Administration of tylosin should be avoided in animals with a known hypersensitivity to the product, or to other macrolides .

Propriétés

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3/b13-12+,20-16+/t21-,22+,23-,24-,25+,26-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPHLEPFYLNRDA-NLGRAQRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016177 | |

| Record name | Tylosin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tylosin B | |

CAS RN |

11032-98-7 | |

| Record name | Desmycosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11032-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylosin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011032987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylosin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-{[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2,3-di-O-methyl-beta-D-allopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)